molecular formula C18H17N5O2 B2936488 N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2418717-51-6

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide

Katalognummer B2936488
CAS-Nummer: 2418717-51-6
Molekulargewicht: 335.367
InChI-Schlüssel: AECWDWXRZBXVPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-0610 has been shown to have potent anti-tumor activity in preclinical models and is currently being evaluated in clinical trials.

Wirkmechanismus

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the suppression of gene expression of oncogenes and other genes involved in cancer progression and inflammation. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to selectively inhibit the activity of BET proteins, with minimal effects on other epigenetic regulators.
Biochemical and Physiological Effects:
N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to have potent anti-tumor activity in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects in preclinical models, suggesting potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide in lab experiments include its potent anti-tumor activity and selective inhibition of BET proteins. Its favorable pharmacokinetic profile also makes it a good candidate for in vivo studies. However, one limitation of using N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide is that it may not be effective in all cancer types, and further research is needed to determine its optimal use in different contexts.

Zukünftige Richtungen

There are several future directions for research on N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to enhance the anti-tumor activity of these treatments in preclinical models, suggesting potential benefits in the clinic. Another future direction is in the development of biomarkers to predict response to N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide. BET proteins have been shown to be upregulated in certain cancer types, and identifying patients who are likely to respond to N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide could improve patient outcomes. Finally, further research is needed to determine the optimal dosing and scheduling of N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide in clinical trials, as well as its potential long-term effects on patients.

Synthesemethoden

The synthesis of N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been described in the literature. The method involves the reaction of 4-amino-3-nitrobenzoic acid with propionyl chloride to yield 4-(propionylamino)benzoic acid. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 4-bromo-5,6-dimethylpyrimidine-2-carboxylic acid using standard peptide coupling reagents to yield N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast and prostate cancer. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing cell cycle arrest and apoptosis. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects in preclinical models, suggesting potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-4-14(24)22-13-7-5-12(6-8-13)18(25)23-17-15-10(2)11(3)21-16(15)19-9-20-17/h4-9H,1H2,2-3H3,(H,22,24)(H2,19,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECWDWXRZBXVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)NC(=O)C3=CC=C(C=C3)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.